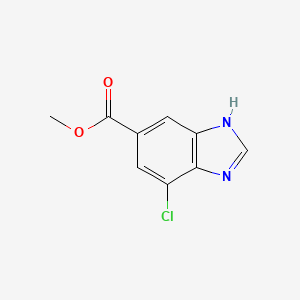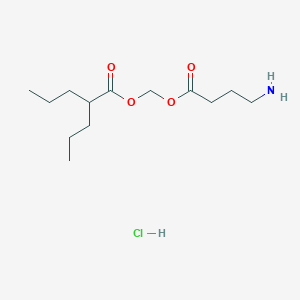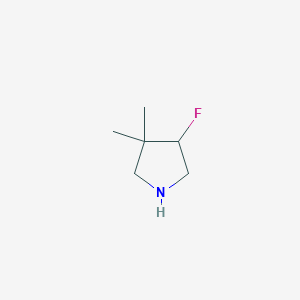
3-Chloro-6-ethynylisoquinoline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 3-Chloro-6-ethynylisoquinoline is 187.62 g/mol . It is a heterocyclic organic compound with a molecular formula of C11H6ClN.Physical And Chemical Properties Analysis
3-Chloro-6-ethynylisoquinoline has a molecular weight of 187.62 g/mol . More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
3-Chloro-6-ethynylisoquinoline falls under the category of quinoline derivatives, which are known for their significant chemical and pharmacological properties. Although specific studies on 3-Chloro-6-ethynylisoquinoline are not directly found, research on closely related chloroquinoline compounds provides insights into the potential applications and chemical behavior of similar compounds. For instance, chloroquinoline derivatives have been synthesized and explored for their biological activities, such as antimicrobial, antifungal, and antioxidant properties (Hamama et al., 2018; Tabassum et al., 2014). These studies highlight the versatility of chloroquinoline cores in synthesizing compounds with potential therapeutic applications.
Biological Evaluation and Potential Therapeutic Uses
Chloroquinoline derivatives have been evaluated for their biological activities, demonstrating potential as antimicrobial and antifungal agents. For example, novel chloroquinoline compounds exhibited significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial therapies (Desai & Dodiya, 2014; Hassanin & Ibrahim, 2012). These findings underscore the importance of quinoline derivatives in medicinal chemistry, particularly in addressing resistance to current antimicrobial agents.
Antioxidant Properties
Research on quinoline derivatives, including those structurally related to 3-Chloro-6-ethynylisoquinoline, has also uncovered their potential as antioxidants. Studies have shown that certain chloroquinoline compounds possess radical-scavenging activities, indicating their utility in oxidative stress-related conditions (Kumar et al., 2007). This antioxidant activity is crucial for developing treatments for diseases where oxidative damage is a contributing factor.
Eigenschaften
IUPAC Name |
3-chloro-6-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-3-4-9-7-13-11(12)6-10(9)5-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXOAMKLMWPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC(=NC=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-ethynylisoquinoline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)
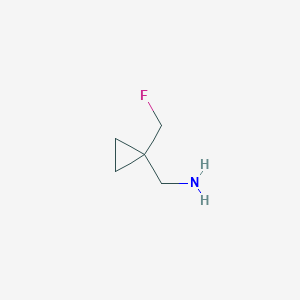
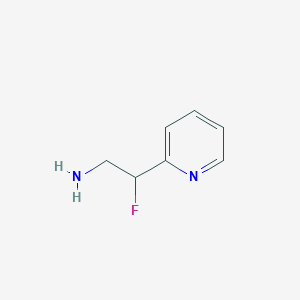
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)




